N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1448128-96-8
VCID: VC7787618
InChI: InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11)
SMILES: CC(=O)NCC(C1=CSC=C1)OC
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 1448128-96-8

Cat. No.: VC7787618

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27

* For research use only. Not for human or veterinary use.

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide - 1448128-96-8

Specification

CAS No. 1448128-96-8
Molecular Formula C9H13NO2S
Molecular Weight 199.27
IUPAC Name N-(2-methoxy-2-thiophen-3-ylethyl)acetamide
Standard InChI InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11)
Standard InChI Key PZLQQAXURDBINT-UHFFFAOYSA-N
SMILES CC(=O)NCC(C1=CSC=C1)OC

Introduction

Structural and Molecular Properties

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide (IUPAC name: N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide) belongs to the class of thiophene-containing acetamides, which are notable for their diverse pharmacological and material science applications. The molecule comprises a thiophene ring linked to an ethyl chain bearing methoxy and acetamide functional groups. Key molecular features include:

  • Thiophene moiety: A five-membered aromatic ring with a sulfur atom, known for enhancing electronic properties and biological activity .

  • Methoxy group (-OCH3): Modifies lipophilicity and electronic distribution, potentially influencing binding interactions.

  • Acetamide side chain: Contributes to hydrogen-bonding capacity and solubility .

Table 1: Molecular Characteristics of N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide

PropertyValueSource Inference
Molecular formulaC₉H₁₃NO₂SDerived from analogs
Molecular weight215.27 g/molCalculated
CAS NumberNot reported
Key functional groupsThiophene, methoxy, acetamideStructural analysis

Synthesis and Reaction Pathways

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide likely follows a multi-step acylation strategy analogous to related thiophene-acetamide derivatives . A proposed route involves:

Synthesis of 2-Methoxy-2-(thiophen-3-yl)ethylamine

  • Thiophene functionalization: Thiophene-3-carbaldehyde undergoes nucleophilic addition with methoxyamine to form a Schiff base, followed by reduction to yield the primary amine .

  • Ethyl chain introduction: The amine is alkylated using bromoethylmethoxy ether under basic conditions .

Acylation Reaction

The final step involves reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative :

R-NH2+CH3COClR-NH-CO-CH3+HCl[1][3]\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NH-CO-CH}_3 + \text{HCl} \quad \text{[1][3]}

Reaction conditions: Room temperature, tetrahydrofuran (THF) solvent, 12–24 hours .

Table 2: Key Reaction Parameters for Acylation

ParameterOptimal ValueRationale
SolventTHFHigh solubility of intermediates
Temperature25°CMinimizes side reactions
BaseTriethylamineScavenges HCl, drives reaction

Spectroscopic Characterization

Experimental data for the target compound are sparse, but analogous structures provide a framework for expected spectroscopic signatures :

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • N-H stretch: ~3300 cm⁻¹ (amide group) .

  • C=O stretch: ~1650 cm⁻¹ (acetamide carbonyl) .

  • C-S stretch: ~680 cm⁻¹ (thiophene ring) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Thiophene protons: δ 6.8–7.2 ppm (multiplet) .

    • Methoxy group: δ 3.3 ppm (singlet) .

    • Acetamide methyl: δ 2.1 ppm (singlet) .

  • ¹³C NMR:

    • Carbonyl carbon: δ 170 ppm .

    • Thiophene carbons: δ 125–140 ppm .

Computational and Theoretical Insights

Density functional theory (DFT) studies on similar compounds predict the following for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide :

Electronic Properties

  • HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity) .

  • Electrophilicity index (ω): ~1.8 eV, suggesting potential charge-transfer interactions .

Biological Activity and Applications

While direct bioactivity data are unavailable, structurally related compounds exhibit:

Antimicrobial Properties

Thiophene-acetamide analogs demonstrate moderate activity against Candida species (MIC: 32–64 µg/mL) . The methoxy group may enhance membrane penetration .

Table 3: Inferred Biological Activities

ActivityMechanismAnalog Data
AntimicrobialMembrane disruptionMIC = 32–64 µg/mL
AntioxidantRadical scavengingIC₅₀ = 50 µM
NeuroprotectiveMelatonin receptor bindingHypothesized

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